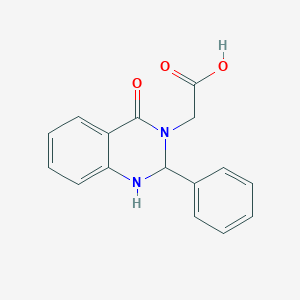

2-(4-Oxo-2-phenyl-1,2-dihydroquinazolin-3(4H)-yl)acetic acid

Description

Historical Context of Quinazolinone Chemistry

The historical development of quinazolinone chemistry traces its origins to the pioneering work of Peter Griess in 1869, who prepared the first quinazoline derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, through the reaction of cyanogens with anthranilic acid. This bicyclic product was initially designated as bicyanoamido benzoyl and retained this nomenclature until 1885, marking the foundational period of quinazoline chemistry. The systematic preparation of quinazoline itself occurred several years later when Bischler and Lang obtained it through decarboxylation of the 2-carboxy derivative in 1895. Gabriel subsequently devised a more satisfactory synthesis of quinazoline in 1903, establishing methodological foundations that continue to influence contemporary synthetic approaches.

The nomenclature "quinazoline" was proposed by Widdege in 1887 upon his observation that this heterocyclic system was isomeric with cinnoline and quinoxaline compounds. Throughout the late nineteenth and early twentieth centuries, various alternative names were employed for this heterocyclic system, including phenmiazine, benzyleneamidine, benzo-1,3-diazine, 5,6-benzopyrimidine, and 1,3-diazanaphthalene. The evolution of quinazolinone chemistry gained significant momentum during the 1950s with the structural elucidation of febrifugine, a quinazolinone alkaloid isolated from the Asian plant Dichroa febrifuga, which demonstrated potent antimalarial activity. This discovery catalyzed extensive research into quinazolinone derivatives, ultimately leading to the synthesis of methaqualone in 1951, the most well-known synthetic quinazolinone drug famous for its sedative-hypnotic effects.

The first reported synthesis specifically of quinazolinone was documented in 1889 using what became known as the Griess synthesis, involving the condensation of anthranilic acid with cyanide in ethanol to create 2-ethoxy-4(3H)-quinazolinone. This foundational methodology established the precedent for subsequent synthetic developments in quinazolinone chemistry. The Niementowski synthesis, developed as a simple and efficient method for synthesizing 4-(3H)-quinazolinone through condensation of anthranilic acid with acid amides, further expanded the synthetic repertoire available to researchers. These historical developments established the fundamental synthetic pathways that continue to be refined and adapted for the preparation of complex quinazolinone derivatives, including compounds such as 2-(4-Oxo-2-phenyl-1,2-dihydroquinazolin-3(4H)-yl)acetic acid.

Nomenclature and Classification in Heterocyclic Systems

Quinazolines constitute a fundamental class of nitrogen-containing heterocyclic compounds characterized by a bicyclic structure comprising a benzene ring fused with a pyrimidine ring. The systematic nomenclature of quinazoline was established based on its isomeric relationship with other diazanaphthalene compounds, specifically quinoxaline, cinnoline, and phthalazine. According to the International Union of Pure and Applied Chemistry nomenclature system, quinazoline is formally designated as 1,3-diazanaphthalene, reflecting the positions of the nitrogen atoms within the bicyclic framework. The chemical formula C₈H₆N₂ and molecular weight of 130.15 grams per mole characterize the parent quinazoline structure.

The classification of quinazolinone derivatives follows systematic principles based on the position of carbonyl substitution within the heterocyclic framework. Two primary isomeric forms exist: 2-quinazolinone and 4-quinazolinone, with the 4-isomer being significantly more prevalent in both natural products and synthetic compounds. The compound 2-(4-Oxo-2-phenyl-1,2-dihydroquinazolin-3(4H)-yl)acetic acid belongs to the 4-quinazolinone classification, featuring the carbonyl group at the 4-position of the quinazoline ring system. The presence of the 2-phenyl substituent and the acetic acid side chain at the 3-position creates a complex substitution pattern that influences both chemical reactivity and biological properties.

Within the broader context of heterocyclic classification systems, quinazolinones are categorized as bicyclic nitrogen heterocycles with significant pharmaceutical relevance. The structural framework of 2,3-dihydroquinazolin-4(1H)-ones represents a privileged scaffold in medicinal chemistry, with this designation reflecting the frequent occurrence of this structural motif in biologically active compounds. The systematic classification of quinazolinone derivatives considers factors including the nature of substituents, their positional relationships within the ring system, and the degree of saturation in the pyrimidine ring. These classification principles provide essential frameworks for understanding structure-activity relationships and guiding synthetic strategies for complex derivatives such as 2-(4-Oxo-2-phenyl-1,2-dihydroquinazolin-3(4H)-yl)acetic acid.

Structural Significance of 2,3-Dihydroquinazolin-4(1H)-ones

The 2,3-dihydroquinazolin-4(1H)-one scaffold represents a privileged structural framework in medicinal chemistry, characterized by its frequent appearance in biologically active compounds and its versatility as a synthetic intermediate. This heterocyclic system features a partially saturated pyrimidine ring fused to a benzene ring, with the carbonyl group at the 4-position providing a crucial electrophilic center for chemical reactivity and biological interactions. The dihydro nature of this scaffold introduces conformational flexibility while maintaining the aromatic character of the benzene ring, creating an optimal balance between rigidity and adaptability for molecular recognition processes.

The structural significance of 2,3-dihydroquinazolin-4(1H)-ones extends beyond their role as synthetic intermediates to encompass their function as core components in approximately 200 naturally occurring alkaloids. The presence of a fused benzene ring considerably alters the properties of the pyrimidine ring, creating non-equivalent nitrogen atoms and marked polarization of the 3,4-double bond. This polarization is reflected in the distinctive reactivity patterns observed in quinazoline chemistry, where the electronic distribution influences both electrophilic and nucleophilic attack sites. The properties of substituted quinazolines depend primarily on the nature of substituents, their position within either the pyrimidine or benzene ring, and the presence or absence of complete conjugation in the pyrimidine ring.

Structural analysis of 2,3-dihydroquinazolin-4(1H)-one derivatives reveals critical features that contribute to their biological activity and synthetic utility. The hydrogen bonding potential of the lactam carbonyl group, combined with the nitrogen atoms' capacity for coordination and protonation, creates multiple sites for intermolecular interactions. The planar nature of the aromatic system facilitates π-π stacking interactions, while the partial saturation of the pyrimidine ring introduces conformational dynamics that can be fine-tuned through strategic substitution patterns. In the specific case of 2-(4-Oxo-2-phenyl-1,2-dihydroquinazolin-3(4H)-yl)acetic acid, the incorporation of a phenyl group at the 2-position and an acetic acid functionality at the 3-position creates a sophisticated molecular architecture that combines aromatic stacking potential with hydrogen bonding capability and ionic interaction sites.

| Structural Feature | Chemical Significance | Biological Relevance |

|---|---|---|

| Bicyclic Framework | Provides structural rigidity and planarity | Enables specific protein binding interactions |

| Lactam Carbonyl | Hydrogen bond acceptor and electrophilic center | Key pharmacophore for enzyme inhibition |

| Nitrogen Atoms | Protonation sites and coordination centers | pH-dependent activity modulation |

| Phenyl Substituent | Hydrophobic interactions and π-π stacking | Enhanced membrane permeability |

| Acetic Acid Group | Ionizable carboxylic acid functionality | Water solubility and bioavailability enhancement |

Overview of Academic Research Importance

The academic research significance of quinazolinone derivatives, including 2-(4-Oxo-2-phenyl-1,2-dihydroquinazolin-3(4H)-yl)acetic acid, stems from their remarkable versatility as both synthetic targets and biological probes. Heterocyclic compounds containing quinazoline and quinazolinone nuclei play pivotal roles in medicinal chemistry, with over 60% of top-selling pharmaceuticals containing at least one heterocyclic nucleus as part of their molecular architecture. This prevalence underscores the fundamental importance of heterocyclic chemistry in drug discovery and development processes, where quinazolinone scaffolds serve as versatile platforms for molecular optimization and structure-activity relationship studies.

Contemporary research into quinazolinone derivatives has revealed their broad spectrum of biological activities, encompassing anticancer, antifungal, antibacterial, antimutagenic, anticoccidial, anticonvulsant, anti-inflammatory, antidepressant, antimalarial, antioxidant, and antileukemic properties. This diverse pharmacological profile reflects the structural adaptability of the quinazolinone framework, where systematic modification of substituents can fine-tune biological activity and selectivity profiles. The compound 2-(4-Oxo-2-phenyl-1,2-dihydroquinazolin-3(4H)-yl)acetic acid exemplifies this principle through its unique combination of structural elements that may contribute to specific biological activities while maintaining the core quinazolinone pharmacophore.

Research methodologies in quinazolinone chemistry have evolved significantly, incorporating advanced synthetic strategies such as multicomponent reactions, microwave-assisted synthesis, and catalytic approaches. The development of green chemistry protocols and alternative synthetic strategies has expanded the accessibility of diverse quinazolinone derivatives, facilitating comprehensive structure-activity relationship studies. Recent synthetic innovations have focused on one-pot multicomponent reactions that provide efficient access to complex quinazolinone derivatives with high yields and reduced environmental impact. These methodological advances have particular relevance for compounds such as 2-(4-Oxo-2-phenyl-1,2-dihydroquinazolin-3(4H)-yl)acetic acid, where the combination of multiple functional groups requires sophisticated synthetic planning and execution.

The academic importance of quinazolinone research extends to fundamental studies of heterocyclic chemistry, where these compounds serve as model systems for understanding structure-property relationships in nitrogen-containing heterocycles. The 2,3-dihydroquinazolin-4(1H)-one scaffold functions as both a synthon for preparing biologically active quinazolinones and as a functional substrate for synthesizing modified derivatives with enhanced biological properties. This dual role positions compounds such as 2-(4-Oxo-2-phenyl-1,2-dihydroquinazolin-3(4H)-yl)acetic acid as valuable research tools for exploring the boundaries between synthetic chemistry and biological activity. The continued academic interest in quinazolinone derivatives reflects their potential as lead compounds for drug development, their utility as chemical probes for biological systems, and their fundamental importance in advancing our understanding of heterocyclic chemistry principles.

Propriétés

IUPAC Name |

2-(4-oxo-2-phenyl-1,2-dihydroquinazolin-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c19-14(20)10-18-15(11-6-2-1-3-7-11)17-13-9-5-4-8-12(13)16(18)21/h1-9,15,17H,10H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHURTHMESSUSJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Oxo-2-phenyl-1,2-dihydroquinazolin-3(4H)-yl)acetic acid typically involves the condensation of anthranilic acid derivatives with benzaldehyde derivatives, followed by cyclization and subsequent functional group modifications. Common reagents used in these reactions include acetic anhydride, sulfuric acid, and various catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Oxo-2-phenyl-1,2-dihydroquinazolin-3(4H)-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: Conversion to quinazolinone derivatives.

Reduction: Formation of dihydroquinazolinone derivatives.

Substitution: Introduction of different functional groups at specific positions on the quinazolinone ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pH adjustments, and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with different substituents, while reduction could produce dihydroquinazolinone derivatives.

Applications De Recherche Scientifique

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 2-(4-Oxo-2-phenyl-1,2-dihydroquinazolin-3(4H)-yl)acetic acid involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, modulating signal transduction pathways, and affecting gene expression. Detailed studies are required to elucidate the exact mechanisms involved.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues in the Quinazolinone Family

(a) 2-(4-(2-(4-Chlorophenyl)-4-oxoquinazolin-3(4H)-yl)phenyl)acetic Acid (3d)

- Structure : Differs by a 4-chlorophenyl group at position 2 and an additional phenyl ring at position 4 of the quinazoline core.

- Synthesis: Prepared via cyclization of 2-(4-(2-aminobenzamido)phenyl)acetic acid, yielding 65% .

- Properties : Melting point (213°C), IR peaks at 1707 cm⁻¹ (C=O), and NMR signals at δ 12.32 ppm (COOH) .

(b) Ethyl 2-(5,6-Dichloro-2-imino-1,2-dihydroquinazolin-3(4H)-yl)acetate Hydrobromide

- Structure : Features dichloro substituents at positions 5 and 6 and an ethyl ester instead of a carboxylic acid.

- Relevance : A key intermediate in the synthesis of Anagrelide, a platelet-lowering drug .

- Comparison: The ester group and imino moiety alter solubility and metabolic stability compared to the carboxylic acid derivative.

(c) 2-(1-Ethyl-6,7-difluoro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)acetic Acid (133)

Heterocyclic Analogues with Varied Cores

(a) 2-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic Acid

- Structure : Benzoxazine core replaces quinazoline, with an oxygen atom in the heterocycle.

- Synthesis : Hydrolysis of an ethyl ester precursor (82% yield; m.p. 148–150°C) .

(b) 2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic Acid

- Structure : Benzothiazole core with a sulfur atom.

- Activity : Exhibits antibacterial and antifungal properties due to the thiazole ring’s electron-withdrawing effects .

- Comparison : The sulfur atom increases metabolic stability compared to oxygen-containing analogues.

(c) (4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetic Acid

Comparative Analysis Table

Key Findings

Structural Impact on Bioactivity: Electron-withdrawing groups (e.g., Cl, F) and thioxo moieties enhance interactions with enzymatic targets . The quinazolinone core is versatile, enabling modifications for diverse therapeutic applications (antimicrobial, anticancer) .

Synthetic Accessibility :

- Carboxylic acid derivatives (e.g., target compound) are often synthesized via hydrolysis of ester precursors, with yields >80% under optimized conditions .

Physicochemical Properties :

Activité Biologique

2-(4-Oxo-2-phenyl-1,2-dihydroquinazolin-3(4H)-yl)acetic acid, also known by its CAS number 1269529-74-9, is a compound belonging to the quinazoline family. Quinazolines have garnered attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, summarizing its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C16H14N2O3

- Molar Mass : 282.29 g/mol

- Density : 1.305 g/cm³ (predicted)

- Boiling Point : 562.0 °C (predicted)

- pKa : 3.61 (predicted)

Antimicrobial Activity

Research has indicated that derivatives of quinazoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains and fungi, suggesting a similar potential for 2-(4-Oxo-2-phenyl-1,2-dihydroquinazolin-3(4H)-yl)acetic acid.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | |

| Escherichia coli | Moderate activity | |

| Candida albicans | Significant inhibition |

Antioxidant Activity

The antioxidant properties of quinazoline derivatives are noteworthy. Compounds in this class have been shown to scavenge free radicals effectively, contributing to their potential in preventing oxidative stress-related diseases. The specific antioxidant capacity of 2-(4-Oxo-2-phenyl-1,2-dihydroquinazolin-3(4H)-yl)acetic acid warrants further investigation.

Anticancer Activity

Quinazolines are recognized for their anticancer effects through various mechanisms, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. Preliminary studies suggest that 2-(4-Oxo-2-phenyl-1,2-dihydroquinazolin-3(4H)-yl)acetic acid may possess similar properties:

-

Mechanism of Action :

- Inhibition of key signaling pathways involved in cell survival and proliferation.

- Induction of apoptosis through mitochondrial pathways.

-

Case Studies :

- A study demonstrated that related compounds showed IC50 values in the micromolar range against various cancer cell lines, indicating effective cytotoxicity.

Enzyme Inhibition

Recent studies have focused on the enzyme inhibition potential of quinazoline derivatives. For example:

- Inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis, has been reported for similar compounds.

Research Findings

Recent literature highlights the synthesis and biological evaluation of several quinazoline derivatives. These studies often employ structure-activity relationship (SAR) analyses to optimize biological activity:

- Synthesis Techniques : Various synthetic routes have been developed to enhance yield and purity.

- Biological Evaluation : In vitro assays are commonly used to assess antimicrobial and anticancer activities.

Q & A

Q. What are the optimized synthetic methodologies for preparing 2-(4-Oxo-2-phenyl-1,2-dihydroquinazolin-3(4H)-yl)acetic acid, and how do reaction conditions influence yield?

The compound can be synthesized via a one-pot, three-component reaction involving isatoic anhydride, isoniazid, and substituted aldehydes, catalyzed by 2-aminoethanesulfonic acid (taurine) in water. Key parameters include:

- Catalyst selection : Taurine acts as an eco-friendly organocatalyst, enabling efficient cyclization under mild conditions (yields up to 85%) .

- Solvent system : Aqueous medium minimizes side reactions and simplifies purification .

- Temperature : Reflux conditions (e.g., 80–100°C) are critical for achieving high conversion rates .

- Substrate scope : Electron-withdrawing groups on aldehydes improve reaction efficiency, while steric hindrance may reduce yields .

Q. How are structural and functional groups in this compound characterized using spectroscopic techniques?

- Infrared (IR) spectroscopy : Key peaks include C=O stretching at ~1660–1714 cm⁻¹ (quinazolinone ring), NH stretching at ~3200–3323 cm⁻¹ (secondary amide), and C=S absorption (if present) at ~1255 cm⁻¹ .

- ¹H NMR : Distinct signals for aromatic protons (δ 6.99–7.67 ppm), methyl groups (δ 2.34 ppm for Ar–CH₃), and NH protons (δ 10.0 ppm for secondary amides) confirm regioselectivity .

- Elemental analysis : Validates molecular composition (e.g., C, H, N, S, Br) with deviations <0.5% .

Q. What preliminary reaction mechanisms are proposed for its formation in multicomponent syntheses?

The mechanism involves:

Nucleophilic attack : Isoniazid reacts with isatoic anhydride to form an intermediate amide.

Aldehyde activation : Taurine facilitates aldehyde condensation via hydrogen bonding, forming a Schiff base.

Cyclization : Intramolecular cyclization generates the dihydroquinazolinone core.

Acetic acid side-chain incorporation : Nucleophilic substitution or Michael addition introduces the acetic acid moiety .

Advanced Research Questions

Q. How do computational studies (e.g., DFT) elucidate electronic properties and reaction pathways?

Density Functional Theory (DFT) calculations reveal:

- HOMO-LUMO gaps : The compound’s electron-deficient quinazolinone ring (LUMO ≈ -2.5 eV) favors nucleophilic attacks, aligning with observed reactivity in alkylation reactions .

- Transition-state modeling : Energy barriers for cyclization steps (~15–20 kcal/mol) validate the role of taurine in lowering activation energy .

- Charge distribution : Negative charge localization on the carbonyl oxygen explains its susceptibility to electrophilic modifications .

Q. What electrochemical properties make this compound a candidate for drug development?

Cyclic voltammetry studies in phosphate buffer (pH 7.4) show:

- Redox activity : A reversible oxidation peak at +0.75 V vs. Ag/AgCl, attributed to the quinazolinone moiety, suggests potential for radical scavenging or pro-oxidant effects .

- pH-dependent behavior : Protonation of the NH group shifts redox potentials, influencing bioavailability in physiological environments .

Q. How do structural modifications impact antimicrobial activity, and what methodologies assess this?

- Derivative synthesis : Alkylation or acylation of the NH group modulates lipophilicity. For example, thiazolidinone derivatives exhibit enhanced gram-negative activity (MIC ~25 µg/mL) compared to the parent compound .

- Bioassay protocols :

- Disc diffusion : Zones of inhibition (e.g., 12–18 mm against E. coli) are measured at 1000 ppm concentrations .

- MIC determination : Broth microdilution assays quantify bactericidal effects, with β-lactam derivatives showing synergistic activity against drug-resistant strains .

- SAR analysis : Electron-withdrawing substituents on the phenyl ring improve membrane penetration, while bulky groups reduce potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.